![molecular formula C23H26N4O6S B2990728 4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide CAS No. 876359-35-2](/img/structure/B2990728.png)
4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide” is a research compound. It is a new acyl derivative of sulfadimethoxine . The compound has been studied for its potential anti-inflammatory effects .
Molecular Structure Analysis
The molecular formula of the compound is C23H26N4O6S. It was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . The exact molecular structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Ultrasound Assisted Synthesis
A study explored the ultrasound-assisted synthesis of novel derivatives, emphasizing the potential of such compounds for anti-tubercular activity. The derivatives were synthesized with an aim to achieve good yield and were evaluated against Mycobacterium tuberculosis. The compounds demonstrated promising activity, with IC50 values of less than 1 µg/mL. Additionally, their non-cytotoxic nature against the human cancer cell line HeLa was confirmed, making them significant for further anti-tubercular drug discovery processes (Nimbalkar et al., 2018).
Interaction with Bovine Serum Albumin
Research on p-hydroxycinnamic acid derivatives, including compounds structurally similar to "4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide," highlighted their interaction with bovine serum albumin (BSA). The study utilized fluorescence and UV–vis spectral studies to investigate the binding constants, number of binding sites, and thermodynamic parameters. Such interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates (Meng et al., 2012).
Material Science Application
The synthesis and properties of ortho-linked polyamides based on derivatives of "this compound" were investigated for their potential in material science. These polyamides showed non-crystalline nature, excellent solubility in polar solvents, and the ability to form transparent, flexible films. Their thermal stability and high glass transition temperatures make them suitable for various industrial applications (Hsiao et al., 2000).
Antitumor Activity
Another study focused on the synthesis of novel 4-substituted phenyl derivatives, assessing their antitumor activity against cancer stem cells. The derivatives were evaluated in vitro against a colon cancer cell line, showcasing significant inhibitory effects on cancer stem cell proliferation. This highlights the potential of such compounds in the development of new anticancer therapies (Bhat et al., 2016).
Synthesis and Process Improvement
The compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, related to "this compound," was synthesized with potential antitumor effects. This work illustrates the compound's synthesis pathway, showcasing its relevance in medicinal chemistry for developing new therapeutic agents (Bin, 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are phagocytes and J774.2 macrophages . These cells play a crucial role in the immune response, where phagocytes engulf and destroy pathogens, and macrophages stimulate other immune cells to respond to pathogens.
Mode of Action
The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages . These actions suggest that the compound has anti-inflammatory properties.
Biochemical Pathways
The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalized inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice .
Pharmacokinetics
The observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Result of Action
The compound’s action results in the inhibition of the oxidative burst in phagocytes and the reduction of nitric oxide production in macrophages . This leads to a decrease in inflammation, as evidenced by the downregulation of inflammatory markers and the upregulation of anti-inflammatory cytokines .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other compounds can potentially affect the activity and stability of the compound
Safety and Hazards
Propiedades
IUPAC Name |
4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-4-5-14-33-18-10-6-16(7-11-18)22(28)24-17-8-12-19(13-9-17)34(29,30)27-20-15-21(31-2)26-23(25-20)32-3/h6-13,15H,4-5,14H2,1-3H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUYOOZPVNOVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)
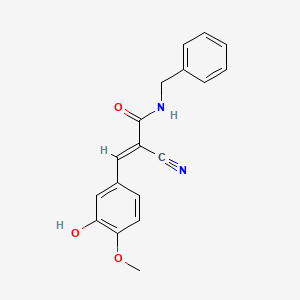
![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)
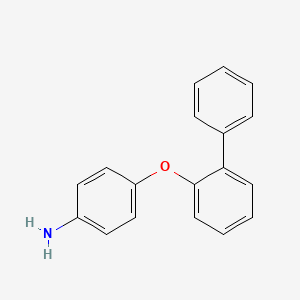
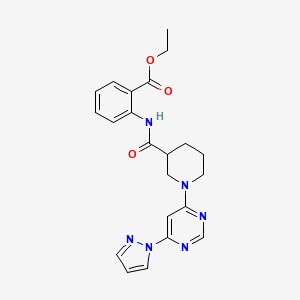
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)

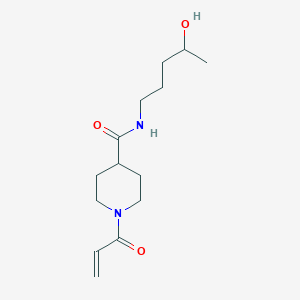
![3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2990658.png)
![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)
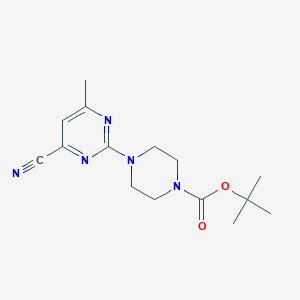
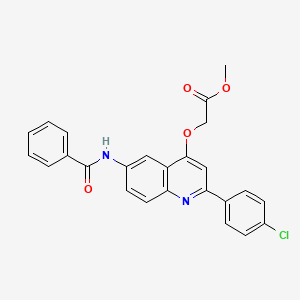

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)
